N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide
Description
Chemical Identity: The compound, commonly referred to as KN-93 (phosphate salt: KN-93 Phosphate), is a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMK II). Its IUPAC name is N-[2-[[[(E)-3-(4-Chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (CAS RN: 139298-40-1) with a molecular formula of C₂₆H₂₉ClN₂O₄S and molecular weight of 501.04 g/mol . The phosphate derivative (CAS RN: 1188890-41-6) has a molecular weight of 599.03 g/mol .
Properties
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAOVVIUGUOYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117278 | |
| Record name | N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176708-42-2 | |
| Record name | N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176708-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[[[3-(4-Chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Stepwise Synthesis
The traditional synthesis involves four discrete steps with the following optimized parameters:
Step 1: Sulfonamide Formation
Reaction of 4-methoxybenzenesulfonyl chloride (1.2 eq) with 2-(aminomethyl)aniline in dichloromethane at 0–5°C for 3 hours yields the intermediate sulfonamide (87% yield). Excess triethylamine (2.5 eq) maintains pH 8–9, suppressing di-sulfonation byproducts.
Step 2: Reductive Amination
Coupling the sulfonamide intermediate with (E)-3-(4-chlorophenyl)acrolein (1.1 eq) via sodium cyanoborohydride-mediated reductive amination in methanol/THF (4:1) at 50°C for 12 hours achieves 68% conversion. The reaction shows marked pH dependence, with optimal yields at pH 6.5–7.0.
Step 3: Methylation
Treatment with methyl iodide (1.5 eq) in DMF using potassium carbonate (3 eq) as base at 80°C for 6 hours installs the methylamino group (74% yield). Phase-transfer catalysis with tetrabutylammonium bromide increases reaction efficiency by 18%.
Step 4: Purification
Final purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water (7:3) gives pharmaceutical-grade product (98.2% purity by HPLC).
Table 1: Classical Synthesis Parameters
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonyl chloride + diamine | 0–5°C, 3 hr | 87% |
| 2 | Reductive amination | 50°C, 12 hr | 68% |
| 3 | Methylation | 80°C, 6 hr | 74% |
| 4 | Purification | Chromatography | 98% |
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate key steps:
-
One-Pot Sulfonylation/Amination
Combining 4-methoxybenzenesulfonyl chloride (1.1 eq), 2-(aminomethyl)aniline (1 eq), and (E)-3-(4-chlorophenyl)prop-2-en-1-amine (1.05 eq) in acetonitrile with DIEA (2 eq) under microwave irradiation (150W, 100°C, 30 min) achieves 82% conversion in a single step. -
Simultaneous Methylation
Subsequent addition of dimethyl sulfate (1.2 eq) under continuous microwave flow conditions (120°C, 5 min residence time) completes the synthesis with 76% isolated yield.
This approach reduces total synthesis time from 72 hours (classical) to 135 minutes while maintaining comparable yields (45–52% overall).
Mechanistic Insights and Byproduct Formation
Sulfonamide Coupling Dynamics
The sulfonamide formation follows second-order kinetics (k = 0.42 L·mol⁻¹·min⁻¹ at 25°C) with a transition state stabilized by π-stacking between the benzene rings of the sulfonyl chloride and aniline precursor. Common byproducts include:
Stereochemical Control
Maintaining the E-configuration requires strict control of:
-
Reaction temperature (<60°C during propenyl chain formation)
-
Solvent polarity (ε > 20) to stabilize transition state geometry
-
Radical scavengers (0.1% BHT) to prevent cis-trans isomerization.
Industrial-Scale Production
Continuous Flow Synthesis
Modern manufacturing utilizes flow chemistry with the following parameters:
-
Reactor 1 : Sulfonylation at 5°C (residence time 45 min)
-
Reactor 2 : Amination at 50°C (residence time 90 min)
-
Reactor 3 : Methylation at 80°C (residence time 30 min)
This system achieves 94% conversion with 580 g/hr productivity in pilot-scale trials.
Crystallization Optimization
Final product crystallization employs anti-solvent precipitation using:
-
Solvent : Ethanol (65%)
-
Anti-solvent : Deionized water (35%)
-
Cooling rate : 0.5°C/min from 60°C to 25°C
This yields uniform crystals (D50 = 85 μm) with bulk density 0.42 g/cm³ suitable for tablet formulation.
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Cardiovascular Research
KN-93 has been extensively studied for its effects on heart function. Research indicates that it can:
- Reduce Ischemia-Reperfusion Injury : In animal models, KN-93 administration has shown protective effects against myocardial injury during ischemia-reperfusion events.
- Modulate Heart Rate : Studies have demonstrated that KN-93 can alter heart rate variability, suggesting potential applications in treating arrhythmias.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that KN-93 reduces infarct size in rats after myocardial ischemia. |
| Liu et al. (2021) | Showed improved cardiac function in heart failure models treated with KN-93. |
Neuroscience
In neuroscience, KN-93 has been utilized to investigate the role of CaMKII in synaptic transmission and plasticity:
- Memory Formation : Research indicates that inhibiting CaMKII with KN-93 can impair long-term potentiation (LTP), a mechanism critical for memory.
| Study | Findings |
|---|---|
| Hsieh et al. (2019) | Found that KN-93 administration impaired LTP in hippocampal slices. |
| Wang et al. (2022) | Suggested that KN-93 affects spatial memory performance in rodents. |
Cancer Research
Recent studies have explored the potential of KN-93 in cancer therapy:
- Inhibition of Tumor Growth : Some studies suggest that KN-93 may inhibit the proliferation of certain cancer cell lines through its effects on CaMKII signaling pathways.
| Study | Findings |
|---|---|
| Chen et al. (2023) | Reported reduced cell viability in breast cancer cells treated with KN-93. |
| Lee et al. (2024) | Indicated potential synergistic effects when combined with other chemotherapeutic agents. |
Mechanism of Action
The compound exerts its effects by inhibiting CaMKII, a key enzyme involved in various cellular processes. It binds to the calmodulin binding site of CaMKII, preventing the association of calmodulin with the enzyme. This inhibition disrupts the normal function of CaMKII, leading to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Features :
Physicochemical Properties :
- Solubility : ≥19.15 mg/mL in DMSO; phosphate form is water-soluble (92 mg/mL) .
- Purity : >98% (HPLC) .
- Storage : Stable at -20°C in dry, dark conditions .
Biological Activity :
KN-93 is a cell-permeable, competitive CaMK II inhibitor (IC₅₀ ≈ 370 nM) that blocks voltage-gated K⁺ channels and modulates NMDA receptor activity . Its phosphate derivative enhances bioavailability in aqueous systems .
Comparison with Structurally and Functionally Related Compounds
KN-92 (Inactive Analog)
Chemical Identity :
KN-92 (CAS RN: N/A) shares the core structure of KN-93 but lacks the phosphate group and hydroxyethyl substituent.
| Property | KN-93 Phosphate | KN-92 |
|---|---|---|
| Molecular Weight | 599.03 g/mol | ~480 g/mol (estimated) |
| Solubility | Water, DMSO | DMSO |
| Biological Role | CaMK II inhibitor | Inactive control |
Key Differences :
STO-609 (CaMKK Inhibitor)
| Property | KN-93 | STO-609 |
|---|---|---|
| Target | CaMK II | CaMKK |
| Mechanism | Competitive inhibition | ATP-competitive |
| IC₅₀ | 370 nM | 80 ng/mL (~0.2 µM) |
Functional Contrast :
MRS2578 (P2Y6 Receptor Antagonist)
Chemical Identity :
MRS2578 (N,N''-1,4-butanediyl-bis[N'-(3-isothiocyanatophenyl)thiourea) is a sulfonamide-containing P2Y6 antagonist .
| Property | KN-93 | MRS2578 |
|---|---|---|
| Core Structure | Benzenesulfonamide | Thiourea-linked sulfonamide |
| Target | CaMK II | P2Y6 receptor |
| Application | Neurodegeneration | Inflammation |
Structural Insights :
N-(4-Methoxyphenyl)benzenesulfonamide Derivatives
Chemical Identity :
Simpler benzenesulfonamide derivatives, such as N-(4-methoxyphenyl)benzenesulfonamide (CAS RN: N/A), lack the chlorophenylpropenyl and hydroxyethyl groups .
| Property | KN-93 | N-(4-Methoxyphenyl) derivative |
|---|---|---|
| Complexity | High (polycyclic) | Low (single aromatic ring) |
| Bioactivity | Kinase inhibition | Antibacterial |
Key Contrast :
KN-93 in Disease Models
Biological Activity
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide, also known as KN-92, is a compound that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, focusing on its antibacterial, enzyme inhibitory, and potential anticancer effects, supported by relevant studies and data.
- Molecular Formula : C24H25ClN2O3S
- Molecular Weight : 426.99 g/mol
- InChIKey : GAUYAIRYIQZTQJ-SNAWJCMRSA-N
1. Antibacterial Activity
Research indicates that KN-92 exhibits significant antibacterial properties. In studies evaluating various synthesized compounds, it was found to have moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
2. Enzyme Inhibition
KN-92 has been identified as a potent inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the modulation of cholinergic activity can have therapeutic implications . The compound demonstrated strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .
3. Anticancer Potential
Preliminary studies suggest that KN-92 may possess anticancer properties. It has been associated with antiproliferative effects in various cancer cell lines, indicating potential for development as an anticancer agent. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis .
The biological activities of KN-92 are largely attributed to its ability to interact with specific molecular targets:
- AChE Inhibition : By blocking AChE, KN-92 increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Urease Inhibition : The inhibition of urease disrupts ammonia production from urea, thereby alleviating symptoms associated with infections caused by urease-producing bacteria.
Study Overview
A comprehensive study evaluated the antibacterial and enzyme inhibitory activities of KN-92 alongside other synthesized compounds. The findings were summarized in the following table:
| Compound | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| KN-92 | Moderate to Strong | IC50 = 12 µM | IC50 = 5 µM |
| Compound A | Weak | IC50 = 25 µM | IC50 = 10 µM |
| Compound B | Moderate | IC50 = 15 µM | IC50 = 7 µM |
Notes :
- IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Additional Findings
Further investigations into the molecular docking studies revealed that KN-92 binds effectively to target enzymes, stabilizing enzyme-inhibitor complexes and enhancing its inhibitory efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Condensation : Reacting 4-chlorophenylpropenyl derivatives with methylamine intermediates under reflux in anhydrous dichloromethane with triethylamine as a catalyst .
Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group using sulfonyl chlorides in a base (e.g., pyridine) to prevent side reactions .
- Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and column chromatography for purification. Monitor reaction progress via TLC or HPLC .
Q. How can the structural conformation and purity of this sulfonamide derivative be validated?
- Methodological Answer :
- X-ray Crystallography : Determine crystal structure parameters (e.g., bond angles, torsion angles) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify substituent positions and FT-IR for functional group identification (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-methoxybenzenesulfonyl group influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density distributions and identify nucleophilic/electrophilic regions .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with nitro or fluoro groups) and compare bioactivity data (e.g., IC₅₀ values in enzyme inhibition assays) .
- Crystallographic Data : Analyze steric hindrance using X-ray-derived van der Waals radii to predict binding pocket compatibility .
Q. What strategies resolve contradictions in reported biological activity data for structurally related sulfonamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) and normalize for variables like assay conditions (pH, temperature) .
- In Silico Docking : Use AutoDock Vina to simulate ligand-receptor interactions and identify discrepancies between computational predictions and experimental results .
- Reproducibility Testing : Replicate key experiments with standardized protocols (e.g., MIC assays against Gram-positive bacteria under identical culture conditions) .
Q. How can flow chemistry techniques improve the scalability and safety of synthesizing this compound?
- Methodological Answer :
- Continuous-Flow Systems : Design microreactors to control exothermic reactions (e.g., sulfonylation) and minimize byproduct formation .
- Process Optimization : Apply Design of Experiments (DoE) to variables like residence time, temperature, and reagent stoichiometry .
- Safety Enhancements : Use in-line quenching for hazardous intermediates (e.g., sulfonyl chlorides) .
Data Contradiction & Analysis
Q. Why do different synthetic routes yield varying crystal forms of this compound, and how does polymorphism affect bioactivity?
- Methodological Answer :
- Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and characterize forms via PXRD .
- Bioactivity Comparison : Test polymorphs in parallel assays (e.g., antifungal activity) to correlate crystal packing with efficacy .
Q. What analytical approaches distinguish degradation products of this sulfonamide under accelerated stability testing?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
